H-Met-His-OH

Overview

Description

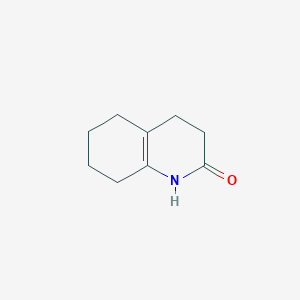

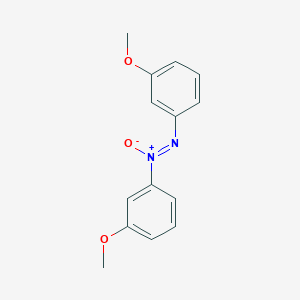

H-Met-His-OH is a dipeptide composed of the amino acids methionine and histidine. Methionine is a sulfur-containing essential amino acid, while histidine is an essential amino acid with an imidazole side chain. This compound is of interest due to its potential biological and chemical properties, including its role in protein synthesis and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Met-His-OH can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (methionine) to the resin, followed by the addition of the N-terminal amino acid (histidine). Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The coupling reactions are facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the amino acids are coupled in solution rather than on a solid support. This method can be more suitable for large-scale production but may require extensive purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

H-Met-His-OH can undergo various chemical reactions, including:

Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Histidine can participate in reduction reactions, particularly in the presence of reducing agents.

Substitution: Both amino acids can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can oxidize methionine.

Reduction: Reducing agents such as dithiothreitol (DTT) can reduce disulfide bonds in peptides.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced forms of histidine-containing peptides.

Substitution: Alkylated derivatives of methionine and histidine.

Scientific Research Applications

H-Met-His-OH has several scientific research applications:

Chemistry: Used as a model compound to study peptide chemistry and reactions.

Biology: Investigated for its role in protein synthesis and as a potential antioxidant.

Medicine: Explored for therapeutic applications, including its potential to modulate immune responses and as a component in drug delivery systems.

Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

H-Met-His-OH exerts its effects through various mechanisms:

Protein Synthesis: As a dipeptide, it can be incorporated into proteins during translation.

Antioxidant Activity: Methionine can scavenge reactive oxygen species, protecting cells from oxidative damage.

Metal Binding: Histidine’s imidazole side chain can bind metal ions, influencing enzyme activity and protein stability.

Comparison with Similar Compounds

Similar Compounds

Methionine: An essential amino acid involved in protein synthesis and methylation reactions.

Histidine: An essential amino acid with roles in enzyme catalysis and metal ion binding.

Cysteine: A sulfur-containing amino acid similar to methionine but with a thiol group instead of a thioether group.

Uniqueness

H-Met-His-OH is unique due to the combination of methionine’s sulfur-containing side chain and histidine’s imidazole ring. This combination imparts distinct chemical and biological properties, such as enhanced antioxidant activity and metal-binding capabilities, making it valuable for various research and industrial applications.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-19-3-2-8(12)10(16)15-9(11(17)18)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAYJIAKVUBKKP-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Met-His?

A: The molecular formula of Met-His is C9H15N3O3S. Its molecular weight is 245.3 g/mol. []

Q2: How can spectroscopic techniques be used to characterize Met-His?

A2: Various spectroscopic methods are valuable for characterizing Met-His:

- 1H NMR: Provides detailed information about the hydrogen atom environments within the molecule, aiding in structural elucidation and conformational analysis. [, , , ]

- 13C NMR: Complementary to 1H NMR, this technique provides insights into the carbon atom environments, further contributing to structural determination. []

- IR spectroscopy: Useful for identifying functional groups and studying vibrational modes present in Met-His. [, ]

- Mass Spectrometry (MS): Powerful for determining molecular weight, identifying fragments, and studying the oxidation behavior of Met-His and its derivatives. [, ]

Q3: What is the significance of the Nπ atom of the histidine residue in Met-His?

A: The Nπ atom of histidine plays a crucial role in the coordination chemistry and reactivity of Met-His. Studies using model peptides indicate that protonation of the Nπ atom significantly influences the cleavage of the His-Gly peptide bond in the presence of Palladium(II) complexes. []

Q4: Does Met-His possess anxiolytic-like activity?

A: Yes, research in mice has shown that Met-His, also known as wheylin-1, exhibits anxiolytic-like effects. These effects are believed to be mediated through the GABA(A) receptor system. []

Q5: Can Met-His influence glucose metabolism and insulin sensitivity?

A: Studies in KK-Ay mice, a model for type II diabetes, suggest that Met-His (wheylin-1) can increase insulin sensitivity and improve glucose metabolism. This effect appears to be mediated through the activation of Akt, a key protein in the insulin signaling pathway. []

Q6: What is the role of Met-His in metal coordination?

A: Met-His readily coordinates with various metal ions, including platinum(II), copper(II), and nickel(II), primarily through the sulfur atom of methionine and the nitrogen atoms of the histidine imidazole ring. [, , , , ] This coordination chemistry has implications for understanding the interactions of metal-based drugs with peptides and proteins.

Q7: How does the presence of a thioether group in Met-His impact its metal binding properties?

A: The thioether group in Met-His influences its coordination behavior with metal ions, sometimes leading to the formation of axial interactions that can impact the stability and geometry of the resulting complexes. []

Q8: Can Met-His be used as a building block for nanostructures?

A: Research suggests that a peptide aptamer containing the Met-His sequence (TBP-1) can bind to titanium and catalyze mineralization. This bifunctionality makes it a potential candidate for constructing nanostructures through biomineralization processes. []

Q9: Is Met-His found naturally in biological systems?

A: Yes, Met-His is a naturally occurring dipeptide. It can be generated through the enzymatic digestion of proteins like β-lactoglobulin, a major whey protein in bovine milk. [, , ] It has also been detected in human plasma. []

Q10: What is the significance of Met-His in cytochrome maturation?

A: Research suggests that Met-His plays a critical role in the maturation of certain cytochromes. In the flavocytochrome cellobiose dehydrogenase (CDH), a Met-His ligation to the heme iron is observed, representing an unusual coordination geometry for a b-type heme. Mutation of this Met-His ligation site significantly impacts the enzyme's redox potential and spectroscopic properties. [, ]

Q11: How are computational methods used to study Met-His?

A: Computational chemistry techniques, particularly density functional theory (DFT), are employed to model the structure, energetics, and reactivity of Met-His, especially its interactions with metal ions. These studies help in understanding reaction mechanisms and designing new compounds with tailored properties. [, ]

Q12: How do structural modifications of Met-His affect its biological activity?

A: While specific structure-activity relationship (SAR) studies focusing solely on Met-His are limited in the provided literature, the impact of modifying the amino acid sequence on bioactivity is evident. For example, in the context of peptide aptamers like TBP-1, mutations within the Met-His region affect titanium binding and mineralization capabilities. [] In the case of CDH, altering the Met-His ligation to a bis-histidine ligation profoundly impacts the enzyme's function. [] These findings highlight the sensitivity of biological activity to even minor structural alterations within Met-His-containing peptides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.